![molecular formula C10H15NO3 B13332609 Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-1-oxo-2-azaspiro[44]nonane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactam and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable lactam with a cyclohexane derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions and minimize the use of hazardous reagents, making the process more environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic lactams and esters, such as:
- 1-azaspiro[4.4]nonane derivatives
- 1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 5-azoniaspiro[4.4]nonane
Uniqueness
Methyl (S)-1-oxo-2-azaspiro[44]nonane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (3S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-8(12)7-6-10(9(13)11-7)4-2-3-5-10/h7H,2-6H2,1H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
HXVGXHYUOBAFMK-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2(CCCC2)C(=O)N1 |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


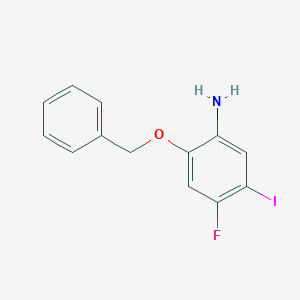
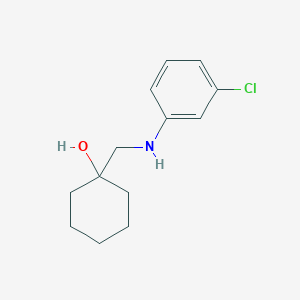
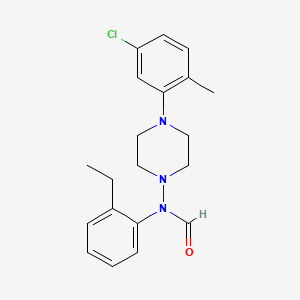
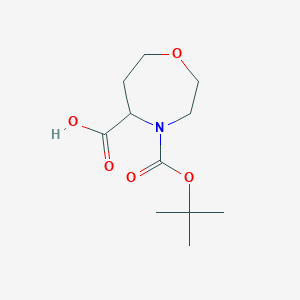
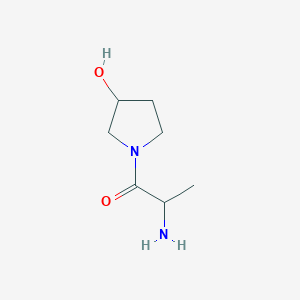

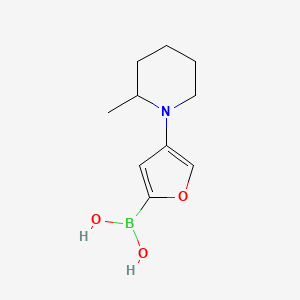
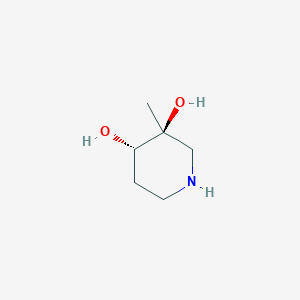
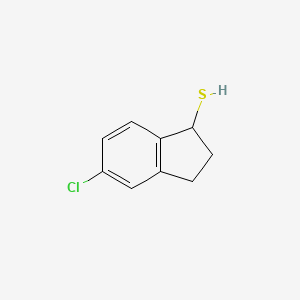

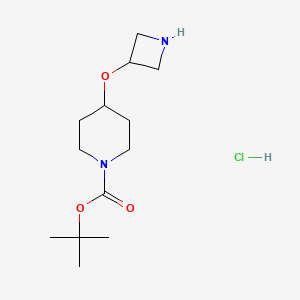
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
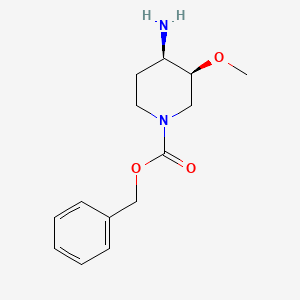
![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
